molecular formula C12H10F3NO2 B2839204 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1314756-15-4

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B2839204
CAS No.: 1314756-15-4
M. Wt: 257.212
InChI Key: BJQBGXOOKUFWEN-UHFFFAOYSA-N
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Description

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a cyanopropyl and a trifluoromethyl group

Scientific Research Applications

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a benzoic acid derivative with a cyanopropyl group, followed by the introduction of a trifluoromethyl group through electrophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the cyanopropyl group, potentially converting it into different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid core or the substituent groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism by which 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical reactions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyanopropan-2-yl)benzoic acid
  • 5-(Trifluoromethyl)benzoic acid
  • 2-Cyanopropan-2-yl derivatives

Uniqueness

3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyanopropyl and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-11(2,6-16)8-3-7(10(17)18)4-9(5-8)12(13,14)15/h3-5H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQBGXOOKUFWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314756-15-4
Record name 3-(1-cyano-1-methylethyl)-5-(trifluoromethyl)benzoic acid
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